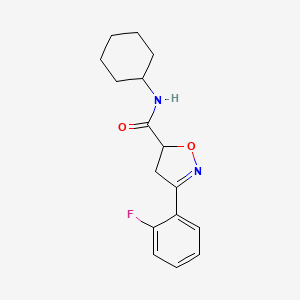![molecular formula C20H19F3N2O2 B5545266 5-methyl-1-(4-methylphenyl)-4-[2-(trifluoromethyl)benzoyl]-2-piperazinone](/img/structure/B5545266.png)
5-methyl-1-(4-methylphenyl)-4-[2-(trifluoromethyl)benzoyl]-2-piperazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of piperazine derivatives, including compounds similar to "5-methyl-1-(4-methylphenyl)-4-[2-(trifluoromethyl)benzoyl]-2-piperazinone," involves multi-step chemical reactions, starting from basic piperazine scaffolds and incorporating various functional groups to achieve the desired molecular structure. These processes often involve reactions such as N-alkylation, acylation, and substitution reactions to introduce specific functional groups (Hussain et al., 2016).
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by the presence of a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions. The structure of these compounds is further modified by substituting different functional groups at various positions on the piperazine ring, influencing their chemical properties and biological activities. X-ray crystallography studies provide insights into the 3D conformation of these molecules, including bond lengths, angles, and dihedral angles, which are crucial for understanding their interaction with biological targets (Little et al., 2008).
科学的研究の応用
Synthesis and Antimicrobial Activities
- Antimicrobial Applications : Compounds related to piperazine derivatives have been studied for their antimicrobial properties. For example, novel triazole derivatives, including those linked with piperazine moieties, have shown antimicrobial activities against various microorganisms. These compounds, synthesized through different chemical reactions, have potential as therapeutic agents against bacterial infections (Bektaş et al., 2010).
Biological Activities of Piperazine Derivatives
- Bacterial Biofilm and Enzyme Inhibition : Certain bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have been identified as potent inhibitors of bacterial biofilms and the MurB enzyme, which is essential for bacterial cell wall synthesis. These findings suggest applications in developing new antibacterial agents targeting resistant strains and biofilm-associated infections (Mekky & Sanad, 2020).
Chemical Synthesis and Molecular Docking
- Alzheimer’s Disease Treatment : Piperazine derivatives have also been synthesized and studied for their potential therapeutic applications in treating Alzheimer's disease. Molecular docking studies of these compounds have shown promising enzyme inhibition activity against butyrylcholinesterase, an enzyme associated with Alzheimer's pathology (Hussain et al., 2016).
Chemotherapeutic Potential
- Antiproliferative Activity : Research into 2-arylidenaminobenzimidazole derivatives, including those with piperazine moieties, has demonstrated significant antiproliferative activity against various cancer cell lines. These studies provide a foundation for the development of new chemotherapeutic agents (Nowicka et al., 2015).
将来の方向性
特性
IUPAC Name |
5-methyl-1-(4-methylphenyl)-4-[2-(trifluoromethyl)benzoyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O2/c1-13-7-9-15(10-8-13)25-11-14(2)24(12-18(25)26)19(27)16-5-3-4-6-17(16)20(21,22)23/h3-10,14H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZCANWVNBEBKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CN1C(=O)C2=CC=CC=C2C(F)(F)F)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1-(4-methylphenyl)-4-[2-(trifluoromethyl)benzoyl]-2-piperazinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,5-dimethoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5545204.png)

![1-[2-(4-methylbenzyl)benzoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5545223.png)
![1-[3-(benzylthio)propanoyl]-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5545229.png)
![N-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B5545234.png)
![3-(1-methylbutyl)-8-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5545242.png)
![2,7,8-trimethyl-3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-quinolinol](/img/structure/B5545250.png)

![3-mercapto-6-methyl-4-[(3,4,5-trimethoxybenzylidene)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B5545262.png)

![(3aR*,6S*)-2-(2-ethoxyethyl)-7-[(4-ethylpiperazin-1-yl)carbonyl]-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5545277.png)
![2-{[3-(1-ethyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-1H-benzimidazole](/img/structure/B5545283.png)
![4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5545284.png)
![(3-phenyl-2-propen-1-yl){2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}amine hydrochloride](/img/structure/B5545290.png)